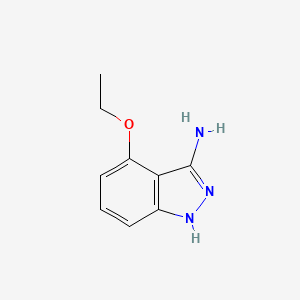

1H-Indazol-3-amine, 4-ethoxy-

Description

Significance of Indazole Heterocycles in Contemporary Chemical Research

Indazole, a bicyclic heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This structural framework is of considerable interest in medicinal chemistry and drug discovery. nih.govresearchgate.netnih.gov While indazole derivatives are not commonly found in nature, their synthetic analogues have been shown to exhibit a wide array of pharmacological activities. nih.govaustinpublishinggroup.com These activities include anti-inflammatory, antimicrobial, and antitumor properties. nih.govresearchgate.net

The versatility of the indazole scaffold allows for substitutions at various positions, leading to a vast library of derivatives with distinct biological profiles. nih.govnih.gov This has made indazoles a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The development of novel synthetic routes to access these derivatives is an active area of research. austinpublishinggroup.com

Overview of Substituted 1H-Indazol-3-amine Derivatives in Academic Contexts

Within the extensive family of indazole derivatives, those bearing an amine group at the 3-position, known as 1H-indazol-3-amines, have garnered significant attention. This is largely due to their role as key intermediates and pharmacophores in the development of kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases such as cancer.

Numerous studies have explored the synthesis and biological evaluation of substituted 1H-indazol-3-amine derivatives. For instance, various derivatives have been investigated as inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in several cancers. nih.gov The structure-activity relationship (SAR) of these compounds is a key area of investigation, with modifications to the indazole core significantly impacting their affinity and selectivity for different kinase targets. vulcanchem.com For example, the introduction of a trifluoromethyl group at the 4-position has been shown to enhance inhibitory activity against certain kinases. vulcanchem.com

The 3-amino group is often critical for binding to the hinge region of kinases, a key interaction for inhibitory activity. vulcanchem.com The synthesis of these derivatives often involves the cyclization of appropriately substituted benzonitriles with hydrazine (B178648). acs.org

Positioning of 1H-Indazol-3-amine, 4-ethoxy- within the Broader Indazole Derivative Family and its Distinctive Research Potential

1H-Indazol-3-amine, 4-ethoxy- is a specific derivative within the 1H-indazol-3-amine family, characterized by an ethoxy group (-OCH2CH3) at the 4-position of the indazole ring. While extensive research specifically focused on this compound is not widely published, its chemical structure suggests significant research potential.

The presence of the 4-ethoxy group is expected to influence the compound's physicochemical properties, such as its lipophilicity and electronic distribution, which in turn can affect its biological activity and pharmacokinetic profile. The synthesis of the closely related 4-methoxy analogue has been reported, involving the reaction of 2-fluoro-6-methoxybenzonitrile (B1332107) with hydrazine hydrate (B1144303). acs.org A similar synthetic strategy could likely be employed for the 4-ethoxy derivative.

Given the established importance of the 1H-indazol-3-amine scaffold in kinase inhibition, 1H-Indazol-3-amine, 4-ethoxy- represents a valuable candidate for screening in various biological assays, particularly those related to cancer and inflammatory diseases. Its potential as a building block in the synthesis of more complex molecules further underscores its importance in chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-2-13-7-5-3-4-6-8(7)9(10)12-11-6/h3-5H,2H2,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDGFKOJKCWROP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 1h Indazol 3 Amine, 4 Ethoxy

Reactivity Profile of the 1H-Indazole Nucleus

The 1H-indazole ring system is an aromatic heterocycle, and its reactivity is a composite of the individual reactivities of the fused benzene (B151609) and pyrazole (B372694) rings.

Electrophilic Aromatic Substitution Reactions on the Benzene Moiety

The benzene portion of the indazole nucleus is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions on 1H-Indazol-3-amine, 4-ethoxy- is governed by the directing effects of the existing substituents. The 4-ethoxy and 3-amino groups are both activating, ortho-, para-directing groups, while the fused pyrazole ring generally exerts a deactivating effect. lumenlearning.compressbooks.pub The strong activating and electron-donating nature of the ethoxy group, primarily through a resonance effect, significantly enhances the electron density of the benzene ring, making it more nucleophilic and prone to electrophilic attack. libretexts.org

The 4-ethoxy group directs incoming electrophiles to the ortho (position 5) and para (position 7) positions. The 3-amino group also contributes to the activation of the ring. The interplay of these activating groups suggests that electrophilic substitution will preferentially occur at the 5- and 7-positions. Steric hindrance may influence the relative rates of substitution at these positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. researchgate.netchim.it

Below is a table summarizing the predicted major products of electrophilic aromatic substitution on 1H-Indazol-3-amine, 4-ethoxy-.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1H-Indazol-3-amine, 4-ethoxy-5-nitro- and this compound7-nitro- |

| Bromination | Br₂, FeBr₃ | 1H-Indazol-3-amine, 5-bromo-4-ethoxy- and 1H-Indazol-3-amine, 7-bromo-4-ethoxy- |

| Chlorination | Cl₂, AlCl₃ | 1H-Indazol-3-amine, 5-chloro-4-ethoxy- and 1H-Indazol-3-amine, 7-chloro-4-ethoxy- |

| Sulfonation | Fuming H₂SO₄ | 1H-Indazol-3-amine-4-ethoxy-5-sulfonic acid and 1H-Indazol-3-amine-4-ethoxy-7-sulfonic acid |

Nucleophilic Substitution Reactions on the Indazole Ring

Direct nucleophilic substitution on the C-H bonds of the indazole ring is generally not a facile process. Such reactions typically require the presence of a good leaving group, such as a halide, on the ring. nih.gov In the case of 1H-Indazol-3-amine, 4-ethoxy-, nucleophilic aromatic substitution (SNA) could be envisioned if a leaving group is introduced onto the benzene or pyrazole moiety. For instance, if a halogen were to be introduced at the 5- or 7-position via electrophilic substitution, it could potentially be displaced by a strong nucleophile, particularly if there are additional activating electron-withdrawing groups present on the ring. nih.gov

Furthermore, the pyrazole part of the indazole ring can be susceptible to nucleophilic attack under certain conditions, although this is less common than electrophilic substitution on the benzene part.

Transformations Involving the 3-Amino Group

The 3-amino group is a primary aromatic amine and exhibits characteristic nucleophilic reactivity. It is also a versatile functional group that can be converted into a diazonium salt, opening up a wide range of synthetic transformations. researchgate.net

Reactions as a Nucleophile

The lone pair of electrons on the nitrogen atom of the 3-amino group makes it a potent nucleophile. nih.govresearchgate.net It can readily react with a variety of electrophiles to form new carbon-nitrogen bonds. These reactions are fundamental in the further functionalization of the 1H-Indazol-3-amine, 4-ethoxy- scaffold. nih.gov

The following table outlines some of the key nucleophilic reactions of the 3-amino group.

| Reaction Type | Electrophile | Product Class |

| Acylation | Acyl chlorides, Anhydrides | Amides |

| Alkylation | Alkyl halides | Secondary and Tertiary Amines |

| Reductive Amination | Aldehydes, Ketones (with a reducing agent) | Secondary Amines |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

Diazotization and Subsequent Reactions

The primary amino group at the 3-position can be converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. organic-chemistry.orgbyjus.com The resulting indazole-3-diazonium salt is a valuable intermediate that can undergo a variety of substitution reactions, often with the loss of dinitrogen gas, a very stable leaving group. researchgate.netyoutube.com

The Sandmeyer reaction, for instance, allows for the replacement of the diazonium group with a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt. wikipedia.orgbyjus.comlscollege.ac.in Other important transformations include the Schiemann reaction for the introduction of fluorine, reaction with potassium iodide to introduce iodine, and hydrolysis to form a hydroxyl group. masterorganicchemistry.com The diazonium salt can also act as an electrophile in azo coupling reactions with activated aromatic compounds to produce intensely colored azo compounds. arkat-usa.org

A summary of the transformations of the diazonium salt of 1H-Indazol-3-amine, 4-ethoxy- is presented in the table below.

| Reaction Name | Reagents | Product |

| Sandmeyer Reaction | CuCl / HCl | 3-Chloro-4-ethoxy-1H-indazole |

| Sandmeyer Reaction | CuBr / HBr | 3-Bromo-4-ethoxy-1H-indazole |

| Sandmeyer Reaction | CuCN / KCN | 4-Ethoxy-1H-indazole-3-carbonitrile |

| Schiemann Reaction | HBF₄, heat | 4-Ethoxy-3-fluoro-1H-indazole |

| Iodination | KI | 4-Ethoxy-3-iodo-1H-indazole |

| Hydrolysis | H₂O, heat | 4-Ethoxy-1H-indazol-3-ol |

| Azo Coupling | Activated Aromatic Ring (e.g., Phenol) | Azo Compound |

Role of the 4-Ethoxy Substituent in Modulating Reactivity and Regioselectivity

The 4-ethoxy group plays a pivotal role in dictating the chemical reactivity and regioselectivity of 1H-Indazol-3-amine, 4-ethoxy-. Its influence is primarily electronic, stemming from its dual nature as a resonance electron-donating group (+R effect) and an inductive electron-withdrawing group (-I effect). libretexts.org The resonance effect, where the lone pairs on the oxygen atom are delocalized into the benzene ring, is dominant and strongly activates the ring towards electrophilic attack. lumenlearning.com

This activation significantly enhances the rate of electrophilic aromatic substitution compared to an unsubstituted indazole. Furthermore, the +R effect increases the electron density at the ortho (position 5) and para (position 7) carbons, making these sites the preferred points of electrophilic attack. pressbooks.pub This directing effect is synergistic with the directing influence of the 3-amino group, reinforcing the predisposition for substitution at these positions.

Tautomerism and Isomerization Studies for 1H-Indazol-3-amine, 4-ethoxy-

The indazole ring system is characterized by annular tautomerism, a phenomenon involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. For 1H-Indazol-3-amine, 4-ethoxy-, two primary tautomeric forms are conceivable: the 1H- and the 2H-tautomers. Additionally, the presence of the 3-amino group introduces the possibility of amino-imino tautomerism.

Annular Tautomerism:

In the majority of substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. austinpublishinggroup.com This preference is attributed to the aromatic stabilization of the benzene ring being more effectively maintained in the 1H-form. For 1H-Indazol-3-amine, 4-ethoxy-, the equilibrium is expected to lie significantly towards the 1H-tautomer. The electron-donating nature of the 4-ethoxy group and the 3-amino group further stabilizes the 1H-form through resonance.

Amino-Imino Tautomerism:

The 3-amino group can theoretically exist in equilibrium with its 3-imino tautomer. However, for 3-aminoindazoles, the amino form is overwhelmingly favored due to the preservation of the aromaticity of the indazole ring. The imino form would disrupt this aromatic system, rendering it significantly less stable.

Isomerization:

Isomerization in the context of 1H-Indazol-3-amine, 4-ethoxy- would primarily involve the conversion between the 1H- and 2H-tautomers. This process is typically acid- or base-catalyzed and can also be influenced by the solvent and temperature. While the 1H-tautomer is generally more stable, specific reaction conditions or complexation with metal ions could potentially favor the formation of the 2H-isomer. acs.org For instance, N-alkylation reactions of indazoles can sometimes yield a mixture of N-1 and N-2 substituted products, indicating that the energy barrier for isomerization can be overcome under certain synthetic conditions. nih.gov

Table 1: General Factors Influencing Tautomeric Equilibrium in Substituted Indazoles

| Factor | Influence on Equilibrium |

| Substituent Effects | Electron-donating groups on the benzene ring generally stabilize the 1H-tautomer. |

| Solvent Polarity | The relative stability of tautomers can be influenced by the polarity of the solvent. nih.gov |

| pH | Acidic or basic conditions can catalyze the interconversion between tautomers. |

| Temperature | Higher temperatures can provide the energy needed to overcome the activation barrier for isomerization. |

Thermal and Photochemical Transformations

The thermal and photochemical stability and reactivity of 1H-Indazol-3-amine, 4-ethoxy- are influenced by the robustness of the indazole ring and the nature of its substituents.

Thermal Transformations:

Indazole derivatives are generally thermally stable. The decomposition of 1H-Indazol-3-amine, 4-ethoxy- would likely require high temperatures and proceed through the fragmentation of the heterocyclic ring. The presence of the amino and ethoxy groups might influence the decomposition pathway. For instance, studies on other amino-substituted aromatic compounds have shown that thermal decomposition can involve the loss of the amino group or interactions between adjacent functional groups. cetjournal.it However, without specific experimental data, the precise decomposition products and mechanisms remain speculative.

Thermolysis of related azido (B1232118) compounds has been shown to yield indazole derivatives, suggesting the stability of the indazole core once formed. rsc.org This implies that significant energy input is required to cleave the indazole ring structure.

Table 2: General Thermal Decomposition Trends of Related Heterocyclic Amines

| Compound Type | General Decomposition Onset | Potential Products |

| Amino-substituted nitroaromatics | Can be sensitive to thermal decomposition | H₂O, CO₂, N₂ |

| Simple aromatic amines | Generally high thermal stability | Ring fragmentation products |

| Substituted indazoles | Generally high thermal stability | Complex mixtures of fragmentation products |

Photochemical Transformations:

The photochemical behavior of indazoles is a subject of ongoing research. Irradiation of indazole derivatives can lead to a variety of transformations, including ring-opening, rearrangement, and reactions with solvents or other molecules. The specific outcome is highly dependent on the wavelength of light used, the solvent, and the substituents on the indazole ring.

For 1H-Indazol-3-amine, 4-ethoxy-, the chromophore extends over the entire molecule. Upon absorption of UV light, the molecule could be excited to a higher energy state. Potential photochemical pathways could include:

N-N Bond Cleavage: Photolytic cleavage of the N-N bond in the pyrazole ring is a known reaction pathway for some N-substituted indazoles, leading to the formation of reactive intermediates.

Reactions involving the Amino Group: The amino group could participate in photochemical reactions, such as photo-oxidation or photo-substitution.

Influence of the Ethoxy Group: The ethoxy group is generally considered to be photochemically stable, but its electron-donating nature could influence the electronic transitions and subsequent reactivity of the molecule.

It is important to note that photolysis of some indazole precursors, such as α-diazo esters, can lead to the formation of the indazole ring. thieme-connect.com This further underscores the relative stability of the indazole scaffold under certain photochemical conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 1h Indazol 3 Amine, 4 Ethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and proton frameworks.

The ¹H NMR spectrum of 1H-Indazol-3-amine, 4-ethoxy- is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the benzene (B151609) ring portion of the indazole core. Their chemical shifts and coupling patterns are influenced by the electron-donating effects of the ethoxy and amine groups. The ethoxy group will present as a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons. Additionally, exchangeable protons from the N1-H of the indazole ring and the C3-amine (-NH₂) group would likely appear as broad singlets.

Table 1: Predicted ¹H NMR Data for 1H-Indazol-3-amine, 4-ethoxy- (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-7 | 7.20 - 7.30 | d | ~8.0 |

| H-6 | 6.95 - 7.05 | t | ~7.8 |

| H-5 | 6.60 - 6.70 | d | ~7.5 |

| -OCH₂- | 4.00 - 4.10 | q | ~7.0 |

| -CH₃ | 1.30 - 1.40 | t | ~7.0 |

| C3-NH₂ | 5.00 - 5.50 | br s | - |

Note: Predicted values are based on established chemical shift ranges for similar functional groups and substituted indazole systems. nih.govnih.gov

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 1H-Indazol-3-amine, 4-ethoxy-, nine distinct signals are expected, corresponding to the seven carbons of the indazole core and the two carbons of the ethoxy substituent. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom C4, directly attached to the electronegative oxygen of the ethoxy group, is expected to be significantly deshielded and appear at a higher chemical shift. The carbons of the ethoxy group, Cα and Cβ, will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for 1H-Indazol-3-amine, 4-ethoxy-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | 148 - 152 |

| C4 | 145 - 149 |

| C7a | 140 - 143 |

| C3a | 125 - 129 |

| C7 | 118 - 122 |

| C6 | 115 - 119 |

| C5 | 100 - 104 |

| -OCH₂- (Cα) | 63 - 67 |

Note: Chemical shift prediction is based on computational models and data from analogous structures. nih.govresearchgate.net

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons (H-5/H-6, H-6/H-7) and, most distinctly, between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. columbia.edu It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming the assignments for the CH, CH₂, and CH₃ groups. acdlabs.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A key NOESY correlation would be expected between the C5-proton and the methylene protons of the ethoxy group at C4, further confirming the substituent's location.

Table 3: Key Predicted 2D NMR Correlations

| Experiment | Key Correlations | Information Gained |

|---|---|---|

| COSY | H-5 ↔ H-6; H-6 ↔ H-7; -OCH₂- ↔ -CH₃ | Confirms adjacent protons in the aromatic ring and ethoxy chain. |

| HSQC | H-5 ↔ C-5; H-6 ↔ C-6; H-7 ↔ C-7; -OCH₂- ↔ Cα; -CH₃ ↔ Cβ | Assigns carbons directly bonded to protons. |

| HMBC | -OCH₂- → C4, C5, C3a; H-5 → C4, C7, C3a | Confirms connectivity and placement of the ethoxy group and amine group. |

| NOESY | H-5 ↔ -OCH₂- | Provides through-space evidence for the position of the ethoxy group. |

¹⁵N NMR spectroscopy, while less common due to lower sensitivity, provides direct information about the chemical environment of the nitrogen atoms. nih.gov The spectrum of 1H-Indazol-3-amine, 4-ethoxy- would be expected to show three distinct signals for the three nitrogen atoms. The N1 atom, being a "pyrrole-type" nitrogen, would have a different chemical shift from the N2 "pyridine-type" nitrogen. The exocyclic amine nitrogen at C3 would also have a characteristic chemical shift, readily distinguishing it from the heterocyclic nitrogens. acs.orgresearchgate.net

Table 4: Predicted ¹⁵N NMR Chemical Shifts

| Nitrogen Assignment | Predicted Chemical Shift (δ, ppm, rel. to CH₃NO₂) |

|---|---|

| N1 | -150 to -170 |

| N2 | -70 to -90 |

Note: Ranges are typical for these types of nitrogen environments in heterocyclic systems.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of a newly synthesized or isolated compound. mdpi.com By measuring the mass-to-charge ratio to several decimal places, HRMS can provide an exact mass that corresponds to a unique elemental composition. nih.govresearchgate.net For 1H-Indazol-3-amine, 4-ethoxy-, HRMS would be used to confirm the molecular formula C₉H₁₁N₃O. The experimentally measured mass of the protonated molecule ([M+H]⁺) would be compared to the theoretically calculated exact mass. A match within a small tolerance (typically <5 ppm) provides unambiguous confirmation of the molecular formula.

Table 5: HRMS Data for 1H-Indazol-3-amine, 4-ethoxy-

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃O |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass | 178.0975 |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting a specific precursor ion and analyzing the resulting product ions. While detailed experimental MS/MS fragmentation data for 1H-Indazol-3-amine, 4-ethoxy- is not extensively published, its fragmentation pathway can be predicted based on the fundamental principles of mass spectrometry and the known behavior of related chemical structures.

Upon introduction into the mass spectrometer, 1H-Indazol-3-amine, 4-ethoxy- (molar mass: 177.20 g/mol ) is expected to be ionized, typically forming a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 178.21. In a tandem mass spectrometry experiment, this precursor ion would be isolated and subjected to collision-induced dissociation (CID), leading to a series of characteristic fragment ions that provide structural confirmation.

The most probable fragmentation pathways would involve the cleavage of the ethoxy group and the heterocyclic indazole ring. A primary fragmentation event would likely be the neutral loss of ethene (C₂H₄, 28.05 Da) from the ethoxy group via a McLafferty-type rearrangement, resulting in a significant fragment ion. Another expected fragmentation is the loss of the entire ethoxy radical (•OC₂H₅, 45.06 Da). Subsequent fragmentations could involve the characteristic cleavage of the indazole ring system, often leading to the loss of molecular nitrogen (N₂, 28.01 Da) or hydrogen cyanide (HCN, 27.03 Da), which helps to confirm the core heterocyclic structure.

The analysis of these distinct fragmentation patterns allows for the unambiguous confirmation of the molecular structure, distinguishing it from potential isomers.

Table 1: Predicted Tandem Mass Spectrometry (MS/MS) Fragments for [M+H]⁺ of 1H-Indazol-3-amine, 4-ethoxy-

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Predicted) |

| 178.21 | [M+H - C₂H₄]⁺ | Ethene (C₂H₄) | 150.16 |

| 178.21 | [M+H - •OC₂H₅]⁺ | Ethoxy radical (•OC₂H₅) | 133.15 |

| 178.21 | [M+H - CH₃CHO]⁺ | Acetaldehyde (CH₃CHO) | 134.17 |

| 150.16 | [M+H - C₂H₄ - CO]⁺ | Carbon Monoxide (CO) | 122.16 |

| 133.15 | [M+H - •OC₂H₅ - N₂]⁺ | Molecular Nitrogen (N₂) | 105.14 |

| 133.15 | [M+H - •OC₂H₅ - HCN]⁺ | Hydrogen Cyanide (HCN) | 106.12 |

Vibrational Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of 1H-Indazol-3-amine, 4-ethoxy- is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features: the primary amine (-NH₂), the ethoxy (-O-CH₂-CH₃) group, and the aromatic indazole ring.

The primary amine group is typically identified by a pair of medium-intensity peaks in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ range. The ethoxy group would be characterized by C-H stretching vibrations of the methyl and methylene groups, appearing just below 3000 cm⁻¹ (aliphatic C-H stretch). A strong absorption band corresponding to the C-O-C asymmetric stretching of the ether linkage is expected in the 1260-1200 cm⁻¹ region.

The aromatic indazole core will produce C-H stretching vibrations above 3000 cm⁻¹ and several characteristic C=C ring stretching absorptions in the 1620-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations would also be present in the fingerprint region below 900 cm⁻¹.

Table 2: Predicted Infrared (IR) Absorption Bands for 1H-Indazol-3-amine, 4-ethoxy-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3400 - 3250 | Medium |

| Primary Amine (-NH₂) | N-H Bend (Scissor) | 1650 - 1580 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic Ring | C=C Ring Stretch | 1620 - 1450 | Medium-Strong |

| Ethoxy (-OC₂H₅) | C-H (sp³) Stretch | 2980 - 2850 | Medium-Strong |

| Ethoxy (-OC₂H₅) | C-O-C Asymmetric Stretch | 1260 - 1200 | Strong |

| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 675 | Medium-Strong |

Raman spectroscopy provides complementary information to IR spectroscopy by detecting molecular vibrations that result in a change in polarizability. For 1H-Indazol-3-amine, 4-ethoxy-, Raman spectroscopy would be particularly effective for observing the vibrations of the aromatic indazole ring and other non-polar bonds.

The symmetric "breathing" mode of the indazole ring is expected to produce a strong and sharp signal in the Raman spectrum, typically around 1000 cm⁻¹. This is often a key diagnostic peak for aromatic and heterocyclic systems. The C=C stretching vibrations within the ring, also visible in the IR spectrum, would appear as strong bands in the 1620-1450 cm⁻¹ region. While the N-H stretching vibrations of the amine group are typically weaker in Raman spectra compared to IR, they may still be observable. The aliphatic C-H stretching and bending modes of the ethoxy group will also be present.

By combining data from both IR and Raman spectroscopy, a comprehensive profile of the vibrational modes of 1H-Indazol-3-amine, 4-ethoxy- can be established, providing a detailed fingerprint for its structural identification.

Table 3: Predicted Raman Shifts for 1H-Indazol-3-amine, 4-ethoxy-

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring | Ring Breathing Mode | ~1000 | Strong |

| Aromatic Ring | C=C Ring Stretch | 1620 - 1450 | Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Ethoxy (-OC₂H₅) | C-H (sp³) Stretch | 2980 - 2850 | Medium-Strong |

| Primary Amine (-NH₂) | N-H Stretch | 3400 - 3250 | Weak-Medium |

| Ethoxy (-OC₂H₅) | C-C Stretch | 950 - 800 | Medium |

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure of 1H-Indazol-3-amine, 4-ethoxy- itself has not been reported, a detailed crystallographic analysis of a closely related derivative, N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, provides significant insight into the solid-state conformation and intermolecular interactions of the 4-ethoxy-indazole core. nih.govresearchgate.net The data from this derivative is used to infer the likely structural characteristics of the parent compound.

In the crystal structure of the derivative, the indazole ring system is essentially planar. nih.gov The ethoxy group, located at the 4-position, adopts a conformation where it is nearly perpendicular to the plane of the indazole ring. nih.govresearchgate.net This orientation minimizes steric hindrance with the adjacent groups on the heterocyclic system. The C-C-O-C torsion angle of the ethoxy group was reported to be -88.1(2)°. nih.gov

For 1H-Indazol-3-amine, 4-ethoxy-, a similar perpendicular conformation of the ethoxy group is expected. The primary amine at the 3-position and the N-H of the pyrazole (B372694) ring are capable of acting as hydrogen bond donors. The nitrogen atom at the 2-position of the indazole ring is a potential hydrogen bond acceptor. Consequently, it is highly probable that the crystal structure of 1H-Indazol-3-amine, 4-ethoxy- would be dominated by intermolecular hydrogen bonds. A likely motif would involve N-H···N interactions, where the amine group of one molecule donates a hydrogen to the pyrazole nitrogen of a neighboring molecule, leading to the formation of chains or ribbons.

In the analyzed derivative, molecules are connected by N-H···N hydrogen bonds, which form helical chains that propagate through the crystal lattice. nih.govresearchgate.net

The way molecules pack in the solid state is governed by a combination of hydrogen bonding, van der Waals forces, and potential π-π stacking interactions. Based on the analysis of its derivative, the hydrogen-bonded chains are the primary structural motif. nih.gov These chains would then pack together to form a stable three-dimensional lattice.

Table 4: Crystallographic Data for the Derivative N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide nih.gov

| Parameter | Value |

| Chemical Formula | C₁₉H₂₀ClN₃O₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.2699 (7) |

| b (Å) | 13.1235 (12) |

| c (Å) | 10.0026 (9) |

| β (°) | 110.379 (5) |

| Volume (ų) | 1017.64 (16) |

Lack of Publicly Available Spectroscopic Data for 1H-Indazol-3-amine, 4-ethoxy- Hinders Detailed Analysis

A comprehensive search for advanced spectroscopic data on the chemical compound 1H-Indazol-3-amine, 4-ethoxy- has revealed a significant gap in publicly accessible research findings. Despite a thorough investigation across scientific databases and scholarly articles, specific experimental data from hyphenated analytical techniques and surface-sensitive spectroscopies for this particular compound remains elusive. This absence of empirical data prevents a detailed and scientifically accurate discussion as outlined in the requested article structure.

The structural elucidation and comprehensive analysis of a chemical compound are critically dependent on experimental data obtained from various spectroscopic methods. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are fundamental in separating and identifying the components of a substance and determining its precise molecular structure. Similarly, surface-sensitive spectroscopies like X-ray Photoelectron Spectroscopy (XPS) provide invaluable information about the electronic states and surface chemistry of a compound.

While general principles of these analytical techniques are well-documented, their application to a specific compound like 1H-Indazol-3-amine, 4-ethoxy- requires dedicated experimental investigation. The search results did yield information on related indazole derivatives, which underscores the general interest in this class of compounds within the scientific community. However, spectroscopic data is highly specific to the molecular structure of a compound, and extrapolating data from analogues would not meet the standards of scientific accuracy required for a detailed analysis of 1H-Indazol-3-amine, 4-ethoxy-.

Computational and Theoretical Investigations of 1h Indazol 3 Amine, 4 Ethoxy

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular structures. For indazole derivatives, DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) are commonly used to optimize molecular geometries and predict electronic and spectroscopic properties. semanticscholar.orgnih.gov These calculations provide a theoretical framework to understand the behavior of molecules like 1H-Indazol-3-amine, 4-ethoxy-.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is key to understanding its reactivity. Molecular orbital analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

For substituted indazoles, the distribution and energies of these frontier orbitals are significantly influenced by the nature and position of the substituents. In a study on 5-aminoindazole (B92378) and 5-nitroindazole, DFT calculations revealed that the amino group, being an electron-donating group, increases the HOMO energy, making the molecule more reactive and a better corrosion inhibitor compared to the nitro-substituted counterpart. semanticscholar.orgnih.gov For 1H-Indazol-3-amine, 4-ethoxy-, the presence of the electron-donating amino and ethoxy groups is expected to result in a relatively high HOMO energy and a smaller HOMO-LUMO gap, suggesting a higher propensity for electrophilic attack and greater reactivity compared to unsubstituted indazole. semanticscholar.orgdergipark.org.tr

Table 1: Representative Frontier Orbital Energies for Substituted Indazoles (Analogous Systems)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 5-Aminoindazole (AIA) | -5.21 | -0.89 | 4.32 |

Data adapted from DFT calculations on analogous systems. semanticscholar.org

Tautomeric Equilibrium Studies

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. beilstein-journals.orgnih.govnih.gov Computational studies, including DFT and MP2 calculations, have consistently shown that for the vast majority of substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. mdpi.comnih.gov The energy difference is typically in the range of 15-20 kJ·mol⁻¹. nih.govacs.org This stability is attributed to the benzenoid character of the 1H-form, as opposed to the quinonoid nature of the 2H-form. beilstein-journals.org Therefore, it is highly probable that 1H-Indazol-3-amine, 4-ethoxy- predominantly exists as the 1H tautomer under standard conditions.

Table 2: Calculated Relative Energies of Indazole Tautomers (Analogous System)

| Tautomer | Relative Energy (kJ·mol⁻¹) |

|---|---|

| 1H-Indazole | 0.0 |

Data generalized from computational studies on the parent indazole system. nih.govacs.org

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By performing DFT calculations, a set of theoretical vibrational modes and their corresponding frequencies can be generated. mdpi.comrsc.org These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate correlation with experimental data. iu.edu.sa For substituted indazoles, characteristic vibrational modes include N-H stretching, C=C and C=N stretching of the aromatic rings, and vibrations associated with the substituents. mdpi.com For 1H-Indazol-3-amine, 4-ethoxy-, specific vibrational modes corresponding to the amino and ethoxy groups would also be present and could be assigned with the aid of theoretical calculations. The comparison between theoretical and experimental spectra can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. researchgate.netrsc.org These maps are useful for identifying regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. nih.gov In MEP maps, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) denote electron-poor areas. For indazole derivatives, the nitrogen atoms of the pyrazole ring are generally regions of negative potential, making them susceptible to electrophilic attack and protonation. dergipark.org.trnih.gov The presence of the electron-donating amino and ethoxy groups in 1H-Indazol-3-amine, 4-ethoxy- would be expected to increase the negative electrostatic potential around the indazole ring system, particularly at the nitrogen atoms, further enhancing its nucleophilicity. researchgate.net

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides a powerful platform for investigating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. DFT calculations are frequently used to determine the geometries and energies of transition states, which allows for the calculation of activation energies and provides a deeper understanding of reaction pathways. mit.edu

For indazole derivatives, a common reaction is N-alkylation, which can lead to a mixture of N1 and N2 substituted products. beilstein-journals.org DFT studies have been employed to elucidate the factors controlling the regioselectivity of these reactions. researchgate.net These studies have shown that the outcome can be influenced by factors such as the nature of the electrophile, the solvent, and the presence of coordinating cations. beilstein-journals.org For 1H-Indazol-3-amine, 4-ethoxy-, theoretical studies could be used to predict the most likely site of substitution and to design reaction conditions that favor the formation of a specific isomer. By calculating the energies of the transition states for attack at the N1 and N2 positions, the kinetic product can be predicted.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational flexibility and dynamic behavior of molecules over time. For indazole derivatives, MD simulations have been instrumental in assessing the stability of ligand-protein complexes, a critical factor in drug design and development.

Research on indazole derivatives, such as those investigated as anticancer agents, has employed MD simulations to confirm the stability of the ligand bound within the active site of a target protein. nih.govworldscientific.com For instance, simulations of a potent indazole derivative targeting the Hypoxia-inducible factor (HIF)-1α protein demonstrated that the compound remained stable within the active site. nih.gov These simulations typically run for nanoseconds, tracking the trajectory of each atom and revealing key information about the system's stability, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atoms. nih.govnih.gov

In the context of 1H-Indazol-3-amine, 4-ethoxy-, an MD simulation would involve placing the molecule in a simulated physiological environment (typically a water box with ions) and observing its conformational changes. The ethoxy group at the 4-position would be of particular interest, as its flexibility and orientation can significantly influence how the molecule interacts with its environment and potential binding partners. The simulation would reveal the most stable conformations of the ethoxy group and the indazole core, providing insights into the molecule's preferred three-dimensional structure. This information is crucial for understanding its potential to fit into the binding pockets of biological targets.

In Silico Prediction of Biological Interactions (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein.

For various indazole derivatives, molecular docking studies have successfully predicted their binding affinities to a range of protein targets, including enzymes implicated in cancer and microbial infections. nih.govdistantreader.org The binding affinity is often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger predicted interaction.

For example, in a study of indazole derivatives as HIF-1α inhibitors, the most potent compound exhibited a strong binding affinity, indicating a stable and efficient interaction with the protein's active site. nih.gov Similarly, docking studies on 5-aminoindazole derivatives against the S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN) enzyme, a key target in bacterial quorum sensing, revealed compounds with low nanomolar inhibitory potential. distantreader.orgnih.gov

While a specific docking score for 1H-Indazol-3-amine, 4-ethoxy- is not available without a specified protein target, we can create a hypothetical data table to illustrate the kind of results that such a study would yield. The table below shows representative binding affinity data from docking studies of various indazole derivatives against different protein targets.

| Indazole Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Indazole Compound 39 | HIF-1α | -9.5 | nih.gov |

| 5-aminoindazole analog | SAH/MTAN (E. coli) | -8.2 | distantreader.org |

| N-(6-ethoxy-1H-indazol-5-yl) derivative | VEGFR-2 | -7.9 | worldscientific.com |

| Hypothetical: 1H-Indazol-3-amine, 4-ethoxy- | Generic Kinase Domain | -7.5 (Estimated) | N/A |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues of a protein's active site. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Studies on indazole derivatives consistently highlight the importance of the indazole core in forming key hydrogen bonds. For example, docking of potent indazole-based inhibitors into the HIF-1α active site revealed critical hydrogen bond interactions with residues such as Lysine and Serine. nih.gov The amino group at the 3-position and the nitrogen atoms within the indazole ring of 1H-Indazol-3-amine, 4-ethoxy- are likely to act as key hydrogen bond donors and acceptors, respectively. The ethoxy group at the 4-position could engage in hydrophobic interactions within a corresponding pocket in the active site.

The following table summarizes the types of binding interactions commonly observed for indazole derivatives and the likely interactions for 1H-Indazol-3-amine, 4-ethoxy-.

| Indazole Derivative Feature | Type of Interaction | Potential Interacting Residues (Examples) | Reference |

|---|---|---|---|

| Indazole N1/N2 atoms | Hydrogen Bond Acceptor | Lys, Arg, Ser | nih.gov |

| 3-amino group | Hydrogen Bond Donor | Asp, Glu, Carbonyl oxygen of backbone | distantreader.org |

| Indazole aromatic rings | Hydrophobic/Pi-stacking | Phe, Tyr, Trp, Leu, Val | worldscientific.com |

| 4-ethoxy group | Hydrophobic/van der Waals | Ala, Val, Leu, Ile | N/A (Inferred) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been successfully conducted on various classes of indazole derivatives to understand the structural requirements for their biological activities, such as antimicrobial and anticancer effects. nih.govdistantreader.orgnih.gov These studies utilize a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Common descriptors used in QSAR models for indazole derivatives include:

2D Descriptors: Molecular weight, LogP (lipophilicity), number of hydrogen bond donors/acceptors, and topological indices.

3D Descriptors: Steric parameters (e.g., molecular volume) and electronic parameters (e.g., dipole moment, electrostatic fields). researchgate.net

For instance, a QSAR study on indazole compounds with inhibitory activity against SAH/MTAN identified five essential descriptors that could explain and predict the variance in their biological activity. distantreader.orgnih.gov Another 3D-QSAR study on indazole derivatives as HIF-1α inhibitors generated steric and electrostatic contour maps, providing a visual framework for designing new, more potent inhibitors. nih.govresearchgate.net These maps highlight regions where bulky groups (steric favorability) or specific electrostatic charges (positive or negative) would enhance biological activity.

A QSAR model for a series of analogs of 1H-Indazol-3-amine, 4-ethoxy- would correlate variations in substituents on the indazole ring with changes in a measured biological activity. The model could reveal, for example, the optimal size and electronic properties of the substituent at the 4-position, providing a rational basis for designing more effective compounds. The Hansch approach, for instance, has been used to show that substituting polar groups at the 3rd position of the indazole nucleus is crucial for the selectivity of certain indazole estrogens. eurekaselect.com This highlights how QSAR can guide the targeted synthesis of novel derivatives with improved properties.

Future Research Directions and Interdisciplinary Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and design. nih.govfrontiersin.org These technologies are being applied at various stages, from identifying novel drug targets to predicting the activity and properties of new compounds, thereby shortening the lengthy and costly design-make-test-analyze (DMTA) cycle. frontiersin.org For indazole derivatives, AI and ML can be leveraged to design new molecules with enhanced potency and specificity.

Generative AI models can propose novel indazole-based structures that are optimized for specific biological targets. frontiersin.org Machine learning algorithms, particularly deep neural networks (DNNs), can be trained on large datasets of existing compounds to predict physicochemical properties, biological activities (QSAR), and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov This predictive power helps in prioritizing which derivatives of compounds like 1H-Indazol-3-amine, 4-ethoxy- should be synthesized and tested, saving significant time and resources. frontiersin.org

Furthermore, ML methods can be integrated with in vitro screening data to build predictive models. nih.gov The Kinase Inhibitors Elastic Net (KIEN) method, for example, uses the response of cell lines to known kinase inhibitors to identify which kinases are most critical for a particular cancer cell's survival. nih.gov This approach can guide the design of new indazole-based kinase inhibitors and predict the effectiveness of untested drug combinations. nih.gov As these AI/ML models are retrained on proprietary, in-house data, their predictive accuracy for specific chemistries is expected to improve significantly.

Advancements in Sustainable and Green Synthetic Methodologies for Indazole Derivatives

The chemical industry is increasingly focusing on green and sustainable chemistry to minimize environmental impact. This is particularly relevant for the synthesis of pharmaceuticals, including indazole derivatives. nih.gov Future research will prioritize the development of synthetic routes that are more efficient, use less hazardous materials, and are more environmentally benign. nih.govresearchgate.net

Recent advances have focused on catalyst-based approaches, including the use of transition metals, to improve the efficiency and selectivity of indazole synthesis. nih.gov However, the push for sustainability is driving research towards metal-free synthetic methods. researchgate.netorganic-chemistry.org For example, visible-light-mediated synthesis offers a metal-free alternative for creating the 2H-indazole skeleton at room temperature. researchgate.net Other green approaches include using sustainable heterogeneous nanocatalysts, such as copper oxide on activated carbon, and employing green solvents like PEG-400. mdpi.com These methods not only reduce environmental harm but can also lead to higher yields and simpler purification processes. mdpi.com The development of one-pot reactions, where multiple synthetic steps are combined without isolating intermediates, further enhances the efficiency and sustainability of producing complex indazole molecules. organic-chemistry.orgmdpi.com

Development of Advanced In Vitro Models for Comprehensive Biological Evaluation

A significant challenge in drug discovery is the high failure rate of compounds in clinical trials, often due to a lack of efficacy or unforeseen toxicity. nih.govnih.gov This is frequently attributed to the poor predictive power of traditional two-dimensional (2D) cell culture models. nih.gov The future of biological evaluation for compounds like 1H-Indazol-3-amine, 4-ethoxy- lies in the adoption of more physiologically relevant advanced in vitro models. nih.govnih.gov

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, are at the forefront of this shift. mdpi.comresearchgate.net These models more accurately replicate the complex cellular interactions and microenvironment of in vivo tumors. researchgate.net Patient-derived tumor organoids, in particular, are powerful tools as they retain the genomic, morphological, and pathophysiological characteristics of the original tumor. crownbio.comcrownbio.com This allows for more predictive screening of anti-cancer agents and supports personalized medicine by testing a patient's tumor response to various drugs in vitro. springernature.comthno.orgnumberanalytics.com

For kinase inhibitors, which many indazole derivatives are, advanced cell-based functional assays provide deeper insights than traditional biochemical tests. reactionbiology.comreactionbiology.com High-content screening (HCS) platforms can analyze multiple phenotypic measurements at the single-cell level in response to a compound, providing a wealth of data quickly. youtube.com Combining these advanced models with techniques like the NanoBRET assay, which measures drug-target engagement within intact living cells, will enable a more comprehensive and accurate preclinical evaluation of indazole derivatives. reactionbiology.com

| Research Finding | Model/Technique | Significance | Citations |

| Enhanced Chemoresistance | 3D Cell Culture | 3D models show increased resistance to some anticancer drugs compared to 2D cultures, better reflecting in vivo responses. | nih.gov |

| Personalized Therapy Prediction | Patient-Derived Organoids (PDOs) | PDOs can predict patient-specific responses to chemotherapy and targeted treatments. | springernature.comthno.org |

| High-Throughput Screening | Organoid Biobanks | Large collections of diverse organoids enable high-throughput screening to identify lead compounds and new drug indications. | crownbio.comthno.org |

| Target Engagement Analysis | NanoBRET Assay | Allows for the measurement of a compound's binding affinity to its target in living cells, providing crucial functional data. | reactionbiology.com |

Exploration of Indazole-Based Self-Assembled Systems

Self-assembly is the spontaneous organization of molecules into ordered structures, a process fundamental to creating novel materials with unique properties. acs.orgmdpi.com The exploration of indazole-based self-assembled systems is an emerging area with potential applications in drug delivery, materials science, and nanotechnology. acs.org

Nitrogen-rich heterocyclic compounds can be designed to self-assemble, sometimes incorporating other molecules like oxidants to create high-energy materials. acs.org While much of the research in self-assembly has focused on other ligands like N-heterocyclic carbenes (NHCs), the principles can be applied to indazoles. researchgate.netnih.govnih.govresearchgate.net By modifying the indazole core with specific functional groups, it may be possible to direct their assembly into desired nanostructures such as vesicles, fibers, or monolayers. mdpi.comrsc.org

A particularly exciting avenue is the development of photo-responsive self-assembled systems. rsc.orgrsc.orgnih.gov By incorporating a photoswitchable moiety, such as an azobenzene (B91143) group, into an indazole derivative, it could be possible to control the assembly and disassembly of the resulting structures with light. rsc.orgnih.gov This could lead to the creation of "smart" materials and drug delivery vehicles that can release their cargo in response to a specific light stimulus. rsc.org

Synergistic Approaches Combining Computational and Experimental Research for Targeted Functionalization

The efficient development of new drugs relies on a close interplay between computational and experimental methods. This synergistic approach is crucial for the targeted functionalization of the indazole scaffold, allowing chemists to strategically modify the molecule to enhance its therapeutic properties. crownbio.comnih.gov

Computational tools like Density Functional Theory (DFT) and molecular docking are used to guide the synthetic process. crownbio.comnih.gov DFT calculations can predict the outcomes of reactions and provide mechanistic insights, helping to optimize conditions for desired products. crownbio.com For instance, DFT has been used to understand the regioselectivity of alkylation reactions on the indazole ring, enabling chemists to selectively target either the N1 or N2 position. Molecular docking studies help in evaluating the binding of designed indazole derivatives to their biological targets, such as the active site of a protein kinase, predicting their potential efficacy. nih.govnih.gov

These in silico predictions are then validated through experimental synthesis and biological evaluation. nih.govcrownbio.com The results from these experiments, in turn, provide valuable data to refine the computational models, creating a powerful feedback loop. This integrated approach, combining techniques like Quantitative Structure-Activity Relationship (QSAR) analysis with synthetic chemistry and bioassays, accelerates the optimization of lead compounds and the rational design of new indazole-based drugs with improved activity and selectivity. nih.gov

Q & A

Q. What are the established synthetic routes for 4-ethoxy-1H-indazol-3-amine, and how can reaction conditions be optimized?

The synthesis of 4-ethoxy-1H-indazol-3-amine derivatives typically involves cyclization reactions using hydrazine derivatives. For example, a method adapted from related indazole syntheses employs the reaction of 3-aryl-2-(dialkoxymethyl)propionitrile derivatives with hydrazinium salts in aqueous alcohol under acidic, refluxing conditions . Key optimization parameters include:

- Solvent selection : Water-containing alcohols (e.g., ethanol/water mixtures) enhance solubility and reaction efficiency.

- Acid catalysis : Sulfuric or hydrochloric acid accelerates cyclization.

- Temperature control : Prolonged reflux (~5–8 hours) ensures complete conversion.

Post-synthesis, purification via recrystallization (e.g., using DMF/acetic acid mixtures) improves yield and purity.

Q. Which analytical techniques are critical for characterizing 4-ethoxy-1H-indazol-3-amine and verifying its structural integrity?

- X-ray crystallography : Programs like SHELXL (SHELX system) are widely used for determining crystal structures, particularly for resolving substituent positions and hydrogen-bonding networks .

- Spectroscopy :

- NMR : and NMR identify proton environments and confirm ethoxy (-OCHCH) and amine (-NH) groups.

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., CHNO).

- HPLC : Reverse-phase chromatography monitors purity (>95% typical for pharmacological studies).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of 4-ethoxy-1H-indazol-3-amine derivatives as kinase inhibitors?

SAR studies focus on modifying substituents to enhance potency and selectivity. For example:

Q. Example SAR Table :

| Derivative | R Group | IC (FGFR1, nM) | Selectivity (vs. VEGFR-2) |

|---|---|---|---|

| Parent | -NH | 120 | 1:1.5 |

| Acylated | -NHAc | 85 | 1:3.2 |

| Sulfonamide | -NHSOMe | 45 | 1:8.7 |

Q. What computational strategies are employed to predict the binding interactions of 4-ethoxy-1H-indazol-3-amine with kinase targets?

Molecular docking (e.g., AutoDock Vina, Glide) and MD simulations are key:

- Docking workflows :

- Prepare ligand (4-ethoxy-1H-indazol-3-amine) and receptor (e.g., FGFR1 PDB: 3RHK).

- Define binding pockets (e.g., ATP-binding site).

- Score poses using force fields (e.g., MM-GBSA).

- Key interactions : The 3-amine group forms hydrogen bonds with catalytic residues (e.g., Asp656 in FGFR1), while the 4-ethoxy group stabilizes hydrophobic interactions .

- Validation : Compare docking results with crystallographic data from SHELX-refined structures .

Q. How can researchers resolve contradictions in biological activity data across different synthetic batches?

Contradictions may arise from impurities or polymorphic forms. Mitigation strategies include:

- Purity analysis : Use HPLC-MS to detect byproducts (e.g., uncyclized intermediates).

- Polymorph screening : XRPD (X-ray powder diffraction) identifies crystalline forms affecting solubility and activity.

- Biological replicates : Test multiple batches in cell-based assays (e.g., FGFR inhibition in HCC-1937 cells) with statistical validation (p < 0.05) .

Methodological Considerations

Q. What protocols are recommended for evaluating the stability of 4-ethoxy-1H-indazol-3-amine under physiological conditions?

- Forced degradation studies :

- Acid/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h) and monitor via LC-MS.

- Oxidative stress : Expose to 3% HO and track peroxide-sensitive groups (e.g., amines).

- Plasma stability : Incubate with rat plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound .

Q. How can researchers design experiments to assess multi-target kinase inhibition while minimizing off-target effects?

- Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases at 1 µM.

- Selectivity ratios : Calculate IC ratios between primary targets (e.g., FGFR1) and off-targets (e.g., EGFR).

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in kinase inhibition assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.